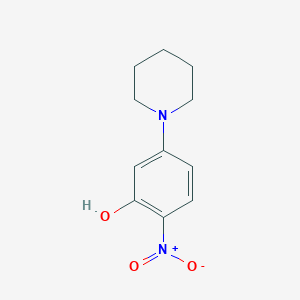

2-Nitro-5-piperidinophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-piperidin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11-8-9(4-5-10(11)13(15)16)12-6-2-1-3-7-12/h4-5,8,14H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKAQSBPHIORAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379056 | |

| Record name | 2-nitro-5-piperidinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157831-75-9 | |

| Record name | 2-nitro-5-piperidinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Nitro-5-piperidinophenol, a valuable chemical intermediate in various research and development applications. The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic chemistry. This document details the synthetic pathway, experimental protocols, and relevant data to support the practical application of this synthesis in a laboratory setting.

Synthetic Pathway and Core Concepts

The synthesis of 2-Nitro-5-piperidinophenol is predicated on the principles of nucleophilic aromatic substitution. In this reaction, a nucleophile—in this case, piperidine—displaces a leaving group on an aromatic ring. The reaction is significantly facilitated by the presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to the leaving group. This arrangement stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy of the reaction.

The most common and effective synthetic route involves the reaction of a 5-halo-2-nitrophenol with piperidine. The halogen atom (fluorine or chlorine) serves as the leaving group. Due to the higher electronegativity of fluorine, 5-fluoro-2-nitrophenol is generally a more reactive substrate compared to its chloro-analogue, often leading to higher yields and milder reaction conditions.

The overall synthetic transformation is depicted in the following workflow:

Caption: Synthetic workflow for 2-Nitro-5-piperidinophenol.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 2-Nitro-5-piperidinophenol from 5-fluoro-2-nitrophenol and piperidine.

Materials:

-

5-Fluoro-2-nitrophenol

-

Piperidine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF, 5-10 mL per mmol of the limiting reagent).

-

Addition of Nucleophile: To the stirring suspension, add piperidine (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash them sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Nitro-5-piperidinophenol as a solid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 5-Fluoro-2-nitrophenol | C₆H₄FNO₃ | 157.10 | Yellow solid | 34-37 |

| Piperidine | C₅H₁₁N | 85.15 | Colorless liquid | -9 |

Table 2: Properties and Characterization of 2-Nitro-5-piperidinophenol

| Property | Value |

| CAS Number | 157831-75-9 |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molar Mass ( g/mol ) | 222.24 |

| Appearance | Yellow to orange solid |

| Purity | ≥97% |

| Typical Yield | 50-70% |

| Storage | 2-8°C, sealed in dry conditions |

Table 3: Spectroscopic Data of 2-Nitro-5-piperidinophenol (Predicted)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons (δ 6.0-8.0 ppm), Piperidine protons (δ 1.5-3.5 ppm), Phenolic proton (broad singlet, variable) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Piperidine carbons (δ 20-50 ppm) |

| IR (cm⁻¹) | O-H stretch (broad, ~3400), N-O stretch (asymmetric, ~1520), N-O stretch (symmetric, ~1340) |

| Mass Spectrometry (m/z) | [M+H]⁺ ≈ 223.11 |

Visualization of the Reaction Mechanism

The nucleophilic aromatic substitution proceeds through a well-defined mechanism involving the formation of a Meisenheimer complex. The following diagram illustrates the key steps.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

This in-depth guide provides the essential information for the successful synthesis and characterization of 2-Nitro-5-piperidinophenol. Researchers, scientists, and drug development professionals can utilize this information for their laboratory work and further investigations. It is imperative to follow all standard laboratory safety procedures when handling the chemicals and performing the reactions described herein.

An In-depth Technical Guide to the Chemical Properties of 2-Nitro-5-piperidinophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Nitro-5-piperidinophenol (CAS No. 157831-75-9). The document collates available data on its physicochemical characteristics, offers hypothetical experimental protocols for its synthesis and analysis based on related compounds, and discusses its potential biological significance by examining its core structural motifs.

Core Chemical and Physical Properties

2-Nitro-5-piperidinophenol is a substituted aromatic compound featuring a nitrophenol core and a piperidine moiety. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of 2-Nitro-5-piperidinophenol

| Property | Value | Source |

|---|---|---|

| CAS Number | 157831-75-9 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Melting Point | 68-70°C | [2] |

| Topological Polar Surface Area (TPSA) | 66.61 Ų | [1] |

| LogP (Predicted) | 2.2907 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

| SMILES | C1CCN(CC1)C2=CC(=C(C=C2)--INVALID-LINK--[O-])O | [1] |

| InChIKey | DDKAQSBPHIORAR-UHFFFAOYSA-N |[3] |

Spectral and Analytical Data

Table 2: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.10773 | 147.3 |

| [M+Na]⁺ | 245.08967 | 151.9 |

| [M-H]⁻ | 221.09317 | 150.8 |

| [M+NH₄]⁺ | 240.13427 | 162.3 |

Data sourced from PubChemLite, calculated using CCSbase.[3]

Experimental Protocols (Hypothetical)

Detailed, validated experimental protocols for the synthesis and analysis of 2-Nitro-5-piperidinophenol are not widely published. The following sections provide proposed methodologies based on standard organic chemistry principles and established methods for structurally related compounds.

A plausible synthetic route to 2-Nitro-5-piperidinophenol is via a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting a suitable di-substituted benzene, such as 5-chloro-2-nitrophenol or 5-fluoro-2-nitrophenol, with piperidine. The electron-withdrawing nitro group ortho to the leaving group (halide) activates the ring for nucleophilic attack by the piperidine.

Caption: Proposed workflow for the synthesis of 2-Nitro-5-piperidinophenol.

Methodology Details:

-

Reaction Setup: To a solution of 5-halo-2-nitrophenol in a suitable aprotic polar solvent like Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) to scavenge the resulting hydrohalic acid.

-

Addition of Nucleophile: Add piperidine (typically 1.1 to 1.5 molar equivalents) to the mixture.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system, such as a hexane-ethyl acetate gradient, to yield the pure 2-Nitro-5-piperidinophenol.

For the quantitative analysis of 2-Nitro-5-piperidinophenol in various matrices, a High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector would be appropriate, similar to methods developed for other nitrophenol compounds.[4]

Caption: Proposed workflow for the HPLC-UV analysis of 2-Nitro-5-piperidinophenol.

Methodology Details:

-

Standard Preparation: Prepare a stock solution of accurately weighed 2-Nitro-5-piperidinophenol in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by serial dilution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water (potentially with a small amount of acid like 0.1% formic acid to ensure protonation of the phenol). An isocratic or gradient elution could be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: UV-Vis detector, monitoring at wavelengths where the chromophores (nitrophenol) absorb, such as 254 nm or near the compound's λmax.

-

-

Analysis: Inject the standards and samples. Identify the peak corresponding to 2-Nitro-5-piperidinophenol by its retention time.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

Potential Biological Activity and Signaling

The biological activity of 2-Nitro-5-piperidinophenol has not been specifically reported. However, its constituent functional groups—the nitroaromatic system and the piperidine ring—are well-known pharmacophores, suggesting potential areas of biological relevance.

-

Nitroaromatic Compounds: The nitro group is a key feature in many antimicrobial agents.[5] Its biological activity is often dependent on the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage in target organisms.[5][6] This activation is typically carried out by nitroreductase enzymes found in anaerobic bacteria and some parasites.[6]

-

Piperidine Derivatives: The piperidine scaffold is a common motif in many biologically active compounds and natural products.[7] Depending on their substitution patterns, piperidines are known to interact with a wide range of biological targets, including acting as glycosidase inhibitors, which is relevant in anti-diabetic and antiviral research.[7]

The primary mechanism of action for many nitroaromatic drugs involves reductive activation. This process is crucial for their cytotoxic effects.

Caption: General pathway for the reductive activation of nitroaromatic compounds.

This pathway highlights that the pro-drug (the nitro compound) is relatively inert until it is reduced within a target cell by specific enzymes. The resulting reactive species are responsible for the therapeutic or toxic effects.[5][6] Given this common mechanism, it is plausible that 2-Nitro-5-piperidinophenol could exhibit biological activity in systems containing appropriate nitroreductases.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-NITRO-5-PIPERIDINOPHENOL CAS#: 157831-75-9 [amp.chemicalbook.com]

- 3. PubChemLite - 2-nitro-5-piperidinophenol (C11H14N2O3) [pubchemlite.lcsb.uni.lu]

- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-Nitro-5-piperidinophenol (CAS: 157831-75-9)

Disclaimer: Information regarding the synthesis, specific experimental protocols, and biological activity of 2-Nitro-5-piperidinophenol (CAS: 157831-75-9) is not extensively available in publicly accessible scientific literature. This guide provides a summary of available chemical data and presents a generalized overview of potential synthetic and biological considerations based on related chemical structures.

Core Compound Information

2-Nitro-5-piperidinophenol is a chemical compound with the CAS number 157831-75-9. It is characterized by a phenol ring substituted with a nitro group and a piperidine moiety.

Table 1: Physicochemical Properties of 2-Nitro-5-piperidinophenol

| Property | Value | Source |

| CAS Number | 157831-75-9 | N/A |

| Molecular Formula | C₁₁H₁₄N₂O₃ | N/A |

| Molecular Weight | 222.24 g/mol | N/A |

| Melting Point | 68-70 °C | [1] |

| Purity | ≥97% (commercially available) | N/A |

| SMILES | O=N(=O)c1ccc(cc1O)N1CCCCC1 | N/A |

| InChI | InChI=1S/C11H14N2O3/c14-11-8-9(4-5-10(11)13(15)16)12-6-2-1-3-7-12/h4-5,8,14H,1-3,6-7H2 | N/A |

Potential Synthesis Strategies

While specific synthesis protocols for 2-Nitro-5-piperidinophenol are not detailed in the available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the nucleophilic aromatic substitution of a suitable precursor.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of 2-Nitro-5-piperidinophenol.

Detailed Hypothetical Protocol:

A potential synthesis could involve the reaction of 5-chloro-2-nitrophenol with piperidine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction would likely be heated to facilitate the nucleophilic aromatic substitution of the chlorine atom by the piperidine nitrogen. Work-up would involve quenching the reaction with water, followed by extraction and purification of the product, likely through crystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

The biological activity of 2-Nitro-5-piperidinophenol has not been specifically reported. However, the presence of the nitroaromatic and piperidine functional groups suggests potential interactions with biological systems. Nitroaromatic compounds are known to have a wide range of biological activities, often related to their electron-withdrawing nature and their ability to undergo bioreduction.[2][3] The piperidine moiety is a common scaffold in many pharmaceuticals and can influence properties such as receptor binding and pharmacokinetics.[4]

Hypothesized Mechanism of Action (General for Nitroaromatic Compounds):

Many nitroaromatic compounds exert their biological effects through enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can then interact with cellular macromolecules, such as DNA and proteins, leading to cytotoxic or other pharmacological effects.

Caption: Generalized signaling pathway for nitroaromatic compounds.

Experimental Considerations and Future Research

To elucidate the specific properties and activities of 2-Nitro-5-piperidinophenol, a series of experimental investigations would be necessary.

Table 2: Proposed Experimental Protocols

| Experiment | Methodology | Purpose |

| Synthesis and Characterization | As described in Section 2, followed by NMR, IR, and Mass Spectrometry. | To confirm the chemical structure and purity of the synthesized compound. |

| In Vitro Cytotoxicity Assays | MTT or similar assays against a panel of cancer cell lines. | To determine if the compound exhibits anti-proliferative activity. |

| Antimicrobial Screening | Broth microdilution or disk diffusion assays against various bacterial and fungal strains. | To assess potential antimicrobial properties. |

| Enzyme Inhibition Assays | Assays against relevant enzymes (e.g., kinases, proteases) based on structural similarity to known inhibitors. | To identify potential molecular targets. |

| Mechanism of Action Studies | Western blotting for signaling pathway proteins, DNA interaction studies, reactive oxygen species (ROS) assays. | To investigate the underlying biological mechanisms if activity is observed. |

Experimental Workflow for Biological Evaluation:

Caption: Workflow for the biological evaluation of 2-Nitro-5-piperidinophenol.

Conclusion

2-Nitro-5-piperidinophenol is a readily available chemical compound with limited characterization in the public domain. Based on its chemical structure, it holds potential for biological activity, likely mediated through the bioreduction of its nitro group. Further experimental investigation is required to determine its synthesis, physicochemical properties, and pharmacological profile. The hypothetical frameworks provided in this guide offer a starting point for researchers and drug development professionals interested in exploring the potential of this and related molecules.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-nitro-5-(piperazin-1-yl)phenol hydrochloride [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2-Nitro-5-piperidinophenol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectral data expected for the organic compound 2-Nitro-5-piperidinophenol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is crucial for its identification, characterization, and quality control. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for 2-Nitro-5-piperidinophenol (C11H14N2O3, Molecular Weight: 222.24 g/mol ) suggests several possible adducts that could be observed.

| Adduct | Predicted m/z |

| [M+H]+ | 223.1077 |

| [M+Na]+ | 245.0896 |

| [M+K]+ | 261.0636 |

| [M+NH4]+ | 240.1343 |

| [M-H]- | 221.0932 |

| [M+HCOO]- | 267.0987 |

| [M+CH3COO]- | 281.1143 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of 2-Nitro-5-piperidinophenol is expected to show distinct signals for the protons on the aromatic ring and the piperidine ring. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and piperidinyl groups. The following table provides an illustrative representation of the expected chemical shifts (δ) in parts per million (ppm), their multiplicities, and the number of protons.

Data presented is illustrative and based on analogous compounds like 2-nitrophenol and N-phenylpiperidine.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 10.5 | Singlet | 1H | Phenolic -OH |

| ~ 7.8 | Doublet | 1H | Aromatic H (ortho to NO₂) |

| ~ 7.2 | Doublet of doublets | 1H | Aromatic H (meta to NO₂) |

| ~ 6.9 | Doublet | 1H | Aromatic H (para to NO₂) |

| ~ 3.2 | Triplet | 4H | Piperidine -CH₂- (adjacent to N) |

| ~ 1.7 | Multiplet | 4H | Piperidine -CH₂- |

| ~ 1.6 | Multiplet | 2H | Piperidine -CH₂- |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in 2-Nitro-5-piperidinophenol will be affected by the attached functional groups.

Data presented is illustrative and based on analogous compounds like 2-nitrophenol and N-phenylpiperidine.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | Aromatic C-OH |

| ~ 145 | Aromatic C-NO₂ |

| ~ 140 | Aromatic C-N (piperidine) |

| ~ 125 | Aromatic CH |

| ~ 120 | Aromatic CH |

| ~ 115 | Aromatic CH |

| ~ 50 | Piperidine -CH₂- (adjacent to N) |

| ~ 25 | Piperidine -CH₂- |

| ~ 24 | Piperidine -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Nitro-5-piperidinophenol is expected to show characteristic absorption bands for the hydroxyl, nitro, and amine functional groups, as well as aromatic C-H and C=C bonds.

Data presented is illustrative and based on characteristic IR absorption frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3600 | Broad | O-H stretch (phenolic) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1590, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1520 - 1560 | Strong | N-O asymmetric stretch (nitro) |

| 1340 - 1380 | Strong | N-O symmetric stretch (nitro) |

| 1200 - 1300 | Strong | C-N stretch (aromatic amine) |

| 1150 - 1250 | Strong | C-O stretch (phenol) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Nitro-5-piperidinophenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of interfering signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy (FT-IR)

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 2-Nitro-5-piperidinophenol sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer's sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of 2-Nitro-5-piperidinophenol in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific ionization technique.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Ionization (ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The sample is ionized by applying a high voltage to a capillary, forming charged droplets that evaporate to produce gas-phase ions.

-

-

Ionization (EI):

-

Introduce the sample into the ion source, where it is vaporized.

-

The vaporized molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectral data to elucidate and confirm the structure of 2-Nitro-5-piperidinophenol.

This technical guide has provided a detailed overview of the expected spectral data for 2-Nitro-5-piperidinophenol, including predicted mass spectrometry data and illustrative NMR and IR spectra based on analogous compounds. The provided experimental protocols offer a general framework for acquiring high-quality spectral data for this and similar organic molecules. The logical workflow for spectral analysis underscores the synergistic use of MS, NMR, and IR spectroscopy for unambiguous structure elucidation and characterization. This information serves as a valuable resource for researchers and scientists engaged in the synthesis, analysis, and application of 2-Nitro-5-piperidinophenol.

2-Nitro-5-piperidinophenol mechanism of action

An In-Depth Technical Guide on the Core Aspects of 2-Nitro-5-piperidinophenol

Disclaimer: Publicly available scientific literature lacks specific data regarding the mechanism of action, biological targets, and quantitative efficacy of 2-Nitro-5-piperidinophenol. This guide, therefore, provides a comprehensive overview based on the well-documented activities of its constituent chemical moieties: the nitroaromatic group and the piperidine ring. The proposed mechanisms and experimental workflows are hypothetical and intended to serve as a framework for future research.

Introduction

2-Nitro-5-piperidinophenol is a chemical compound with the molecular formula C₁₁H₁₄N₂O₃. While its specific biological functions are not detailed in current literature, its structure, combining a nitrophenol and a piperidine moiety, suggests potential pharmacological activities. The nitro group is a known pharmacophore in many bioactive compounds, and the piperidine ring is a prevalent scaffold in numerous pharmaceuticals. This document explores the potential mechanism of action of 2-Nitro-5-piperidinophenol by examining the established roles of these two key components.

The Role of the Nitroaromatic Moiety

The presence of a nitro group on an aromatic ring is a common feature in a variety of biologically active molecules, including those with antibacterial, anticancer, and antiparasitic properties.[1] The mechanism of action for many nitroaromatic compounds is often linked to their bioreduction.

General Mechanism: Bioreduction

In low-oxygen environments, such as those found in certain bacteria or hypoxic tumor cells, the nitro group can undergo a series of reduction reactions, often catalyzed by nitroreductase enzymes. This process generates highly reactive cytotoxic intermediates, including nitroso and hydroxylamine species, as well as nitro anion radicals.[1] These reactive species can induce cellular damage through various mechanisms, such as:

-

DNA Damage: Covalent binding to DNA, leading to strand breaks and inhibition of replication and transcription.[1]

-

Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage proteins, lipids, and other cellular components.

-

Enzyme Inhibition: Interaction with and inhibition of essential enzymes.

The Role of the Piperidine Moiety

The piperidine ring is a saturated heterocycle that is a core structural component in a vast array of pharmaceuticals and natural alkaloids.[2][3] Its prevalence in drug design is due to its ability to:

-

Serve as a versatile scaffold: The piperidine ring's conformationally restricted yet flexible nature allows for the precise spatial orientation of functional groups, which is crucial for receptor binding.

-

Influence physicochemical properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, which can affect the compound's solubility, membrane permeability, and protein binding.

-

Target a wide range of biological receptors: Piperidine derivatives are known to interact with various receptors, including but not limited to opioid, dopamine, serotonin, and muscarinic receptors.[4][5]

Examples of the diverse biological activities of piperidine-containing drugs include antipsychotic, analgesic, antihistaminic, and antiarrhythmic effects.[4]

Hypothesized Mechanism of Action for 2-Nitro-5-piperidinophenol

Given the absence of specific experimental data, a hypothesized mechanism of action for 2-Nitro-5-piperidinophenol can be postulated based on its constituent parts:

-

Prodrug Activation via Nitroreduction: The compound may act as a prodrug, remaining relatively inert until it reaches a hypoxic environment where its nitro group is reduced by nitroreductases. The resulting reactive intermediates could then exert cytotoxic effects, suggesting potential applications as an antimicrobial or anticancer agent.

-

Receptor-Mediated Activity: The piperidinophenol portion of the molecule may have an affinity for specific biological receptors. The overall structure could potentially interact with targets such as G-protein coupled receptors or ion channels, leading to a modulation of their activity. The specific nature of this interaction would depend on the three-dimensional conformation of the molecule.

-

Combined Effect: It is also plausible that the compound exhibits a dual mechanism of action, where the piperidine moiety directs the molecule to a specific cellular location or target, and the nitro group is subsequently responsible for the pharmacological effect through bioreduction.

Proposed Experimental Workflow for Elucidation of Mechanism

To determine the actual mechanism of action of 2-Nitro-5-piperidinophenol, a systematic experimental approach would be required. The following workflow outlines a potential strategy for researchers.

Quantitative Data Summary

As previously stated, there is no specific quantitative data available in the public domain for 2-Nitro-5-piperidinophenol. For the benefit of researchers, the table below is a template illustrating how such data would be presented if it were available.

| Parameter | Value | Cell Line / Organism | Assay Conditions | Reference |

| IC₅₀ (μM) | Data not available | |||

| EC₅₀ (μM) | Data not available | |||

| Binding Affinity (Kᵢ, nM) | Data not available | |||

| MIC (μg/mL) | Data not available |

Conclusion

2-Nitro-5-piperidinophenol is a compound of interest due to its hybrid structure, which contains both a nitroaromatic system and a piperidine scaffold. While its specific mechanism of action remains to be elucidated, the known biological activities of these individual moieties suggest that it could function as a bioreductive prodrug or as a ligand for various biological receptors. The true pharmacological profile of this compound can only be determined through rigorous experimental investigation. The proposed workflow and general mechanistic principles discussed in this guide provide a foundational framework for such future research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijirt.org [ijirt.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Nitro-Substituted Phenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-substituted phenols are a class of organic compounds characterized by the presence of one or more nitro groups (-NO₂) attached to a phenol ring. The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the phenol, leading to a diverse range of biological activities. This technical guide provides an in-depth exploration of the biological activities of nitro-substituted phenols, focusing on their antioxidant, antimicrobial, and cell signaling modulatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Antioxidant Activity

The antioxidant potential of phenolic compounds is attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The introduction of a nitro group can modulate this activity. While the electron-withdrawing nature of the nitro group can increase the acidity of the phenolic proton, potentially enhancing radical scavenging, steric hindrance and other electronic effects can also play a role.

Quantitative Antioxidant Activity Data

The antioxidant activity of various nitro-substituted phenols has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify antioxidant potency, with lower values indicating greater activity.

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| 2-Nitrophenol | DPPH | >100 | [Source Text] |

| 3-Nitrophenol | DPPH | >100 | [Source Text] |

| 4-Nitrophenol | DPPH | 89 | [Source Text] |

| 2,4-Dinitrophenol | DPPH | - | |

| 2,4,6-Trinitrophenol (Picric Acid) | DPPH | - |

Data to be populated with further findings.

Antimicrobial Activity

Nitro-substituted phenols have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action is often attributed to their ability to disrupt cellular processes through redox cycling, inhibition of essential enzymes, or damage to cell membranes.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of nitro-substituted phenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-Nitrophenol | Staphylococcus aureus | - | |

| 2-Chloro-4-nitrophenol | Escherichia coli | - | |

| 2,4-Dinitrophenol | Candida albicans | - |

Data to be populated with further findings.

Modulation of Cellular Signaling Pathways

Nitro-substituted phenols can exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two critical cascades that have been shown to be influenced by phenolic compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some phenolic compounds are known to inhibit NF-κB activation by interfering with IKK activity or preventing the nuclear translocation of NF-κB. While direct evidence for many nitro-substituted phenols is still emerging, their potential to modulate this pathway is an active area of research.

Caption: Potential inhibition of the NF-κB signaling pathway by nitro-substituted phenols.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of three main tiers of kinases: MAP kinase kinase kinases (MAP3Ks), MAP kinase kinases (MAP2Ks), and MAP kinases (MAPKs). Key MAPK families include ERK, JNK, and p38. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer. Certain phenolic compounds have been shown to modulate MAPK signaling, although the specific effects of many nitro-substituted phenols are not yet fully elucidated. For instance, dinitrophenols have been observed to affect the p38 MAPK pathway.

Caption: Potential modulation of the MAPK signaling pathway by nitro-substituted phenols.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of chemical compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the compound.

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of Test Samples: Dissolve the nitro-substituted phenol in the same solvent as the DPPH solution to prepare a stock solution. Prepare a series of dilutions of the test compound.

-

Reaction: Add a fixed volume of the DPPH solution to each dilution of the test sample. A control containing the solvent and DPPH solution, and a blank containing the solvent and the test sample should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is observed to determine the MIC.

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the nitro-substituted phenol in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a known concentration.

-

Preparation of Microtiter Plates: Dispense a specific volume of sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control well (microorganism and broth) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow for Biological Activity Screening

A generalized workflow for the initial screening of the biological activity of newly synthesized or isolated nitro-substituted phenols is depicted below. This workflow allows for a systematic evaluation of their antioxidant and antimicrobial properties.

Caption: A generalized experimental workflow for screening the biological activity of nitro-substituted phenols.

Conclusion

Nitro-substituted phenols represent a promising class of compounds with a wide spectrum of biological activities. Their antioxidant and antimicrobial properties, coupled with their potential to modulate critical cellular signaling pathways, make them attractive candidates for further investigation in the fields of medicine and agricultural science. The systematic approach to screening and characterization outlined in this guide, including quantitative data analysis, detailed experimental protocols, and the visualization of underlying mechanisms, provides a solid framework for advancing our understanding and application of these versatile molecules. Further research is warranted to expand the quantitative data on a broader range of nitro-substituted phenols and to elucidate the precise molecular mechanisms by which they exert their biological effects.

The Piperidine Moiety: A Privileged Scaffold in Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry. Its prevalence in over 70 FDA-approved drugs, including multiple blockbuster agents, underscores its role as a "privileged scaffold."[1][2][3] This guide provides a technical exploration of the piperidine moiety's multifaceted role in conferring pharmacological activity, focusing on its influence on physicochemical properties, pharmacokinetics, and pharmacodynamics. We will delve into specific case studies, present quantitative data, detail experimental protocols, and visualize key biological and experimental processes.

The Piperidine Scaffold: Structural and Physicochemical Significance

The enduring success of the piperidine ring in drug design stems from a unique combination of structural and physicochemical properties that enhance "druggability."[4]

-

Basic Nitrogen: The nitrogen atom within the piperidine ring is typically basic (pKa of piperidinium ion is ~11.2). At physiological pH (7.4), this nitrogen is largely protonated, which can be crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins.[5] This feature is fundamental to the binding of many piperidine-containing drugs to their receptors.

-

Conformational Flexibility: The sp3-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the "chair" conformation.[6] This conformational flexibility enables the molecule to adapt its three-dimensional shape to fit optimally within the binding pockets of diverse biological targets.[4] Substituents on the ring can exist in either axial or equatorial positions, a feature that medicinal chemists exploit to fine-tune binding affinity and selectivity.[6][7]

-

Lipophilicity and Solubility: The piperidine scaffold provides a lipophilic hydrocarbon framework, which can be modulated by the addition of polar or nonpolar substituents. This allows for precise control over the overall lipophilicity of a drug candidate, a critical parameter for membrane permeability and crossing the blood-brain barrier.[4][8] The basic nitrogen also offers a handle for salt formation, which can significantly improve aqueous solubility and facilitate formulation.[9]

-

Metabolic Stability: The piperidine ring is generally more metabolically stable than many other acyclic amines or other heterocyclic systems.[4] However, the positions adjacent to the nitrogen can be susceptible to metabolism. This understanding allows chemists to introduce modifications, such as spirocyclic systems, to block metabolic pathways and improve the pharmacokinetic profile.[4]

The interplay of these features is visualized in the logical diagram below.

Case Study 1: Risperidone - Modulating CNS Receptor Activity

Risperidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. Its structure prominently features a piperidine ring, which is integral to its binding affinity for multiple neurotransmitter receptors.[10][11] Risperidone's therapeutic effect is primarily attributed to its potent antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.[10][12]

Quantitative Data: Receptor Binding Affinity

The binding affinity of a compound for its target is a critical quantitative measure of its potency. It is often expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates higher binding affinity.

| Receptor | Risperidone Ki (nM) | Haloperidol Ki (nM) | Ritanserin Ki (nM) |

| Dopamine D2 | 3.13 - 3.3[12][13] | 1.55[12] | >1000 |

| Serotonin 5-HT2A | 0.16 - 0.2[10][12] | 100-200 | 0.30[12] |

| α1-Adrenergic | 0.8[12] | 10-20 | - |

| Histamine H1 | 2.23[12] | 1000 | - |

| α2-Adrenergic | 7.54[12] | >1000 | - |

| Data compiled from multiple sources.[10][12][13] |

This data highlights that risperidone has a very high affinity for 5-HT2A receptors, even greater than its high affinity for D2 receptors. This dual-action profile, facilitated by the piperidine scaffold, is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics like haloperidol.[11][13]

Signaling Pathways Modulated by Risperidone

Risperidone acts as an antagonist, blocking the downstream signaling of both D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling: The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[][15] Activation of D2 receptors by dopamine normally leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[15] By blocking this receptor, risperidone prevents this inhibition, thereby modulating downstream pathways controlled by cAMP and Protein Kinase A (PKA).

Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor couples to the Gαq subunit.[7][16] Its activation by serotonin stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][7] These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.[16] Risperidone's antagonism at this receptor dampens this signaling cascade.

Case Study 2: Fentanyl Analogs - Structure-Activity Relationships at the μ-Opioid Receptor

Fentanyl and its derivatives are potent synthetic opioids whose analgesic effects are mediated primarily through the μ-opioid receptor (μOR). The 4-anilinopiperidine core is the quintessential structural feature of this class of compounds.[17][18] Structure-activity relationship (SAR) studies reveal how modifications to this core dramatically impact binding affinity.

Quantitative Data: SAR of Fentanyl Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of fentanyl derivatives from a competitive radioligand displacement assay at the μOR. IC50 is the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Like Ki, a lower IC50 value indicates greater binding potency.

| Compound ID | Modification from Fentanyl (F01) | IC50 (nM) |

| F01 | Fentanyl (Parent Compound) | 1.23 |

| F02 | Acyclic piperidine core | 60.25 |

| F03 | 3-Methyl (cis) | 0.23 |

| F04 | 3-Methyl (trans) | 9.55 |

| F05 | 4'-Fluoro (on aniline) | 0.69 |

| F06 | 2-Fluoro (on N-phenethyl) | 0.53 |

| F07 | Thiophene bioisostere of N-phenethyl | 0.07 |

| F08 | Carfentanil (4-methoxycarbonyl) | 0.05 |

| F09 | Sufentanil (4-methoxymethyl) | 0.06 |

| Data adapted from Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis.[17][19] |

This data clearly illustrates key SAR principles:

-

The integrity of the piperidine ring is crucial; replacing it with an acyclic analog (F02) reduces potency by nearly 50-fold.[17]

-

Stereochemistry is vital, as seen in the 3-methyl derivatives (F03 vs. F04), where the cis isomer is significantly more potent.

-

Modifications at the 4-position of the piperidine ring (F08, F09) can lead to exceptionally potent compounds like carfentanil and sufentanil.[17]

The logical workflow for SAR exploration based on the 4-anilinopiperidine scaffold is depicted below.

Experimental Protocols

Detailed and reproducible experimental methods are the foundation of drug discovery. Below are representative protocols for determining receptor binding affinity and a general scheme for the synthesis of a key piperidine intermediate.

Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., a piperidine derivative) for the dopamine D2 receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials:

-

Receptor Source: Membrane protein preparations from Sf9 or U-2 OS cells expressing human dopamine D2 receptors.

-

Radioligand: [³H]Spiperone (a high-affinity D2 antagonist containing a piperidine moiety).

-

Test Compound: Piperidine derivative of interest, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: (+)-Butaclamol (3 µM).

-

Incubation Buffer: 20 mM HEPES, 6 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4.[20]

-

Wash Buffer: Cold PBS (4°C).

-

Filtration Apparatus: Brandel cell harvester with Whatman GF/C glass microfiber filters.

-

Scintillation Fluid: Ultima Gold™ XR or similar.

-

Instrumentation: Liquid scintillation counter.

Procedure:

-

Preparation: Pre-soak GF/C filters in 0.5% polyethylenimine for at least 1 hour to reduce non-specific binding.

-

Reaction Setup: In triplicate, add the following to 4 ml test tubes (for a final volume of 1 ml):

-

Initiation: Initiate the reaction by adding the membrane protein preparation (e.g., 25 µg).[20]

-

Incubation: Incubate the reactions for 3 hours at 25°C to reach equilibrium.[20]

-

Termination: Terminate the assay by rapid vacuum filtration through the pre-soaked GF/C filters using the cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters four times with 3 ml of cold wash buffer to remove any remaining unbound radioligand.[20]

-

Quantification: Transfer the filter discs to scintillation vials, add 2 ml of scintillation fluid, and allow them to soak for at least 6 hours.[20]

-

Counting: Measure the radioactivity (in counts per minute, CPM) of each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

The workflow for this assay is visualized below.

Protocol: General Synthesis of 4-Anilinopiperidine Core

The 4-anilinopiperidine scaffold is a key intermediate in the synthesis of fentanyl and related analgesics. A common route to this core is the reductive amination of a 1-substituted-4-piperidone with aniline.

Reaction Scheme: 1-N-Benzyl-4-piperidone + Aniline --(Reductive Amination)--> 1-Benzyl-N-phenylpiperidin-4-amine

Materials:

-

1-N-Benzyl-4-piperidone

-

Aniline

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Acetic Acid (catalyst).

-

Saturated sodium bicarbonate solution.

-

Brine.

-

Magnesium sulfate (or sodium sulfate) for drying.

-

Silica gel for column chromatography.

General Procedure:

-

Reaction Setup: To a round-bottom flask charged with 1-N-Benzyl-4-piperidone (1 equivalent) in DCM, add aniline (1.1 equivalents).

-

Imine Formation: Add glacial acetic acid (2 equivalents) to catalyze the formation of the intermediate iminium ion. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (3 times).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 1-Benzyl-N-phenylpiperidin-4-amine.

-

Debenzylation: The N-benzyl protecting group can be subsequently removed via catalytic hydrogenation (e.g., using H₂, Pd/C) to yield the secondary amine, N-phenylpiperidin-4-amine (4-AP), which can then be further functionalized.

Conclusion

The piperidine moiety is a cornerstone of modern drug discovery, not by chance, but due to its exceptional combination of physicochemical and structural properties.[1][22] Its ability to engage in key receptor interactions, its conformational adaptability, and its capacity to confer favorable pharmacokinetic properties make it an invaluable tool for medicinal chemists.[4] Through quantitative analysis of structure-activity relationships and the application of detailed biochemical and synthetic protocols, researchers can continue to leverage this privileged scaffold to design and develop the next generation of innovative therapeutics for a wide range of diseases.

References

- 1. msudenver.edu [msudenver.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. psychiatrist.com [psychiatrist.com]

- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Radioligand binding assays [bio-protocol.org]

- 21. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Toxicity Prediction of 2-Nitro-5-piperidinophenol: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The early identification of potential toxicity is a critical step in the drug development pipeline, preventing late-stage failures and reducing reliance on costly and ethically contentious animal testing. In silico toxicology models offer a rapid, cost-effective, and robust alternative for screening and prioritizing compounds.[1] This technical guide outlines a comprehensive in silico strategy for predicting the toxicity of the novel compound 2-Nitro-5-piperidinophenol. Lacking extensive public toxicological data for this specific molecule, this document focuses on established computational methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling and the Adverse Outcome Pathway (AOP) framework, to construct a predictive toxicity profile. Detailed protocols for these methodologies are provided, alongside visualizations of key predictive workflows and mechanistic pathways.

Introduction: The Imperative for Predictive Toxicology

Drug discovery is a high-attrition process, with safety concerns being a primary reason for candidate failure.[2] Traditional in vivo toxicity testing is resource-intensive and raises significant ethical issues.[3] Consequently, the paradigm is shifting towards New Approach Methodologies (NAMs), with in silico computational models at the forefront.[4] These methods use a compound's chemical structure to predict its biological effects, including potential toxicity.[1]

This guide focuses on 2-Nitro-5-piperidinophenol, a compound for which public toxicological data is sparse. By applying robust in silico frameworks, we can generate actionable hypotheses about its potential hazards, guiding future experimental testing and development decisions. We will explore two core pillars of computational toxicology:

-

Quantitative Structure-Activity Relationship (QSAR): A modeling technique that correlates a compound's structural or physicochemical properties with its biological activity or toxicity.[3]

-

Adverse Outcome Pathway (AOP): A conceptual framework that links a Molecular Initiating Event (MIE) to an Adverse Outcome (AO) through a series of measurable Key Events (KEs).[5]

Compound Profile: 2-Nitro-5-piperidinophenol

A thorough understanding of a compound's physicochemical properties is the foundation of any toxicity prediction. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and its potential to interact with biological targets.

| Property | Value / Prediction | Source |

| CAS Number | 157831-75-9 | [6] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [6] |

| Molecular Weight | 222.24 g/mol | [6] |

| Melting Point | 68 - 70 °C | [7][8] |

| XlogP (Predicted) | 2.8 | [9] |

| Topological Polar Surface Area (TPSA) | 66.61 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Rotatable Bonds | 2 | [6] |

Publicly Available Safety & Handling Information: Safety Data Sheets (SDS) indicate that 2-Nitro-5-piperidinophenol should be handled with care, implying standard laboratory precautions for novel chemical entities. However, they lack specific quantitative toxicity data.[7]

| Hazard Class | Classification | Source |

| Skin Corrosion/Irritation | Causes skin irritation | [7] |

| Eye Damage/Irritation | Causes serious eye irritation | [7] |

| Respiratory Irritation | May cause respiratory irritation | [10] |

| Acute Oral Toxicity | Harmful if swallowed (classification for structurally related compounds) | [10][11] |

Part 1: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models provide quantitative predictions for specific toxicity endpoints (e.g., LD50, mutagenicity) by using molecular descriptors as inputs for a statistical model trained on a dataset of structurally similar compounds with known toxicity values.[12] For 2-Nitro-5-piperidinophenol, a nitroaromatic compound, we would leverage existing QSAR models trained on this chemical class.

Experimental Protocol: QSAR Model Development and Application

The development and application of a predictive QSAR model follow a standardized five-step process.[3]

-

Data Curation:

-

Objective: Assemble a high-quality dataset of nitroaromatic compounds with reliable experimental toxicity data for the endpoint of interest (e.g., rat oral LD50).

-

Procedure:

-

Collect data from reputable databases (e.g., PubChem, ChEMBL, EPA Toxicity Forecaster).

-

Standardize chemical structures (e.g., neutralize salts, remove counter-ions).

-

Standardize toxicity data units (e.g., convert LD50 in mg/kg to -log(mol/kg)).

-

Split the dataset into a training set (for model building) and an external test set (for validation).

-

-

-

Molecular Descriptor Calculation:

-

Objective: Convert chemical structures into numerical descriptors.

-

Procedure:

-

Use software (e.g., PaDEL-Descriptor, RDKit) to calculate a wide range of descriptors.

-

Descriptor types include 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., spatial conformation) properties.

-

-

-

Model Generation:

-

Objective: Build a mathematical model linking descriptors to the toxicity endpoint.

-

Procedure:

-

Apply feature selection algorithms to identify the most relevant descriptors.

-

Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machine) to train the model on the training set.

-

-

-

Model Validation:

-

Objective: Assess the model's robustness, generalizability, and predictive power according to OECD principles.

-

Procedure:

-

Internal Validation: Perform cross-validation (e.g., 5-fold or 10-fold) on the training set.

-

External Validation: Use the trained model to predict the toxicity of the external test set compounds and compare predicted vs. actual values. Key metrics include R² (coefficient of determination) and RMSE (root mean square error).[13]

-

-

-

Prediction and Applicability Domain:

-

Objective: Predict the toxicity of 2-Nitro-5-piperidinophenol and ensure the prediction is reliable.

-

Procedure:

-

Input the structure of 2-Nitro-5-piperidinophenol into the validated model.

-

Define the model's Applicability Domain (AD) to determine if the target compound is sufficiently similar to the training set compounds for the prediction to be considered reliable.

-

-

Application to 2-Nitro-5-piperidinophenol

Given its nitroaromatic structure, QSAR models can be used to predict a range of toxicities.[1] The table below lists common molecular descriptors relevant to this chemical class and a set of representative endpoints that can be predicted.

Table 3: Common Molecular Descriptors for Nitroaromatic Compound QSAR Models

| Descriptor Type | Examples | Relevance to Toxicity |

|---|---|---|

| Constitutional | Molecular Weight, Atom Counts (O, N) | General size and elemental composition. |

| Topological | Wiener Index, Balaban J Index | Describes molecular branching and complexity. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to reactivity and intermolecular interactions. |

| Physicochemical | LogP, TPSA, Molar Refractivity | Governs hydrophobicity, membrane permeability, and polarity.|

Table 4: Representative In Silico Toxicity Prediction Endpoints

| Endpoint | Predicted Outcome (Hypothetical) | Method |

|---|---|---|

| Acute Oral Toxicity (LD50) | Moderately Toxic | Regression-based QSAR |

| Mutagenicity (Ames Test) | Positive | Classification-based QSAR / Structural Alerts |

| Carcinogenicity | Potential Concern | Classification-based QSAR / Structural Alerts |

| Hepatotoxicity | Potential Concern | Classification-based QSAR |

| hERG Inhibition | Low to Medium Risk | Classification-based QSAR |

| Skin Sensitization | Potential Sensitizer | Classification-based QSAR |

Part 2: Adverse Outcome Pathway (AOP) Framework

The AOP framework provides a mechanistic understanding of toxicity, complementing the quantitative predictions of QSAR.[14] An AOP outlines the cascade of biological events from the initial molecular interaction (MIE) to the final adverse outcome at the organism or population level.[14] For a nitrophenol compound, potential organ toxicities of concern include hepatotoxicity and cardiotoxicity.

Potential AOP for Hepatotoxicity

Nitrophenols can induce oxidative stress, a common MIE for liver damage.[15] This can trigger a cascade of events leading to steatosis (fatty liver) or other forms of liver injury.[5][16]

Methodology: AOP Construction

-

Identify MIE: Based on the chemical class, hypothesize the initial molecular interaction. For 2-Nitro-5-piperidinophenol, a plausible MIE is the generation of reactive oxygen species (ROS) via redox cycling of the nitro group.

-

Define Key Events (KEs): Map the downstream cellular and tissue-level responses. This includes mitochondrial dysfunction, lipid peroxidation, and activation of stress-response pathways.

-

Establish Key Event Relationships (KERs): Link the KEs based on established biological evidence, demonstrating how one event leads to the next.

-

Define Adverse Outcome (AO): Specify the organ-level pathology that is of regulatory concern, such as steatosis, fibrosis, or cholestasis.[5]

Potential AOP for Cardiotoxicity

Many drugs induce cardiotoxicity by interacting with cardiac ion channels.[17] A well-established AOP involves the blockade of the L-type calcium channel (CaV1.2), which is crucial for cardiomyocyte contraction.[17][18]

Methodology: AOP Application

-

Identify MIE: Blockade of the L-type calcium channel by the compound.

-

Define Key Events (KEs):

-

Disruption of intracellular calcium homeostasis.[19]

-

Decreased binding of calcium to Troponin C.

-

Reduced force of cardiomyocyte contraction.

-

Decreased left ventricular ejection fraction at the organ level.

-

-

Define Adverse Outcome (AO): Heart failure.[17]

Integrated In Silico Toxicity Assessment

The most robust in silico assessment combines multiple lines of evidence. A comprehensive workflow integrates physicochemical properties, QSAR predictions, and AOP-based mechanistic reasoning to build a complete toxicity profile.

Protocol: Integrated Assessment Workflow

-

Compound Profiling: Gather all known structural and physicochemical data for 2-Nitro-5-piperidinophenol (Tables 1 & 2).

-

Structural Alert Analysis: Screen the molecule for known toxicophores (substructures linked to toxicity) using tools like Toxtree or DEREK Nexus. The nitroaromatic group itself is a well-known structural alert.

-

Endpoint-Specific QSAR: Run a battery of validated QSAR models to generate quantitative and qualitative predictions for key toxicity endpoints (e.g., mutagenicity, carcinogenicity, organ toxicities) as outlined in Table 4.

-

AOP-Based Mechanistic Plausibility: Evaluate the QSAR predictions within the context of relevant AOPs. For example, if QSAR predicts hepatotoxicity, assess whether the compound is likely to trigger the MIE of a known hepatotoxicity AOP.

-

Integrated Hazard Assessment: Synthesize all data points—physicochemical properties, structural alerts, QSAR predictions, and mechanistic plausibility—to form a concluding hazard assessment and recommend specific in vitro or in vivo follow-up studies.

Conclusion

While experimental data for 2-Nitro-5-piperidinophenol remains limited, a robust in silico toxicity assessment is achievable and essential for guiding its development. By integrating QSAR models for quantitative prediction with the AOP framework for mechanistic understanding, researchers can build a comprehensive, evidence-based hypothesis of a compound's potential hazards. This computational approach allows for the early identification of risks, prioritization of resources, and a significant reduction in the reliance on animal testing, aligning with modern, ethical, and efficient drug development practices. The workflows and protocols detailed in this guide provide a clear roadmap for the predictive safety assessment of 2-Nitro-5-piperidinophenol and other novel chemical entities.

References

- 1. pozescaf.com [pozescaf.com]

- 2. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 3. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adverse Outcome Pathways as Versatile Tools in Liver Toxicity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-NITRO-5-PIPERIDINOPHENOL CAS#: 157831-75-9 [amp.chemicalbook.com]

- 9. PubChemLite - 2-nitro-5-piperidinophenol (C11H14N2O3) [pubchemlite.lcsb.uni.lu]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

- 12. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. epa.gov [epa.gov]

- 15. Long-term exposure to p-Nitrophenol induces hepatotoxicity via accelerating apoptosis and glycogen accumulation in male Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Adverse Outcome Pathways Mechanistically Describing Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nc3rs.org.uk [nc3rs.org.uk]

- 18. researchgate.net [researchgate.net]

- 19. Construction of an adverse outcome pathway for the cardiac toxicity of bisphenol a by using bioinformatics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted Waters of a Novel Compound: A Technical Guide to the Preliminary Cytotoxicity Screening of 2-Nitro-5-piperidinophenol

For the attention of researchers, scientists, and drug development professionals, this guide outlines a comprehensive approach to conducting a preliminary cytotoxicity screening of the novel compound 2-Nitro-5-piperidinophenol. In the absence of specific published data on this molecule, this document provides a robust framework of established methodologies and best practices, drawing from research on structurally related compounds and standardized cytotoxicity assays.

Introduction: Unveiling the Potential of 2-Nitro-5-piperidinophenol

The compound 2-Nitro-5-piperidinophenol, with its distinct chemical features of a nitrophenol and a piperidine moiety, presents an interesting candidate for biological activity screening. The nitro group, a versatile functional group in medicinal chemistry, is a known pharmacophore in various bioactive molecules. Similarly, the piperidine ring is a common scaffold in many pharmaceuticals. A preliminary cytotoxicity screening is the essential first step in understanding the therapeutic potential and safety profile of this and any novel compound. This guide will detail the necessary experimental protocols, data presentation strategies, and conceptual frameworks required for such an investigation.

Experimental Protocols for Preliminary Cytotoxicity Screening

A foundational aspect of determining a compound's biological activity is to assess its effect on cell viability. The following are detailed protocols for widely accepted and robust cytotoxicity assays.

Cell Line Selection and Culture